7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 6th position on the pyrrolo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 6-methoxy-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 7th position of the pyrrolo[3,2-c]pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Solvents: Dichloromethane, ethanol, and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-amino-6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives.
Scientific Research Applications
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving kinase signaling.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and migration.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds also target kinases and have similar biological activities.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and materials.
Properties
IUPAC Name |
7-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(9)7-5(4-11-8)2-3-10-7/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUHJRQHVJHJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694653 |
Source
|
Record name | 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-42-1 |
Source
|
Record name | 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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